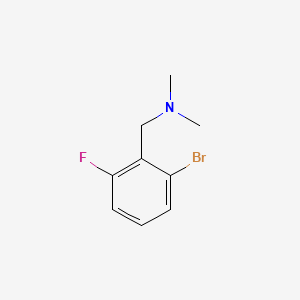

N,N-Dimethyl 2-bromo-6-fluorobenzylamine

説明

Structure

3D Structure

特性

IUPAC Name |

1-(2-bromo-6-fluorophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN/c1-12(2)6-7-8(10)4-3-5-9(7)11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDFQNYYGAIMAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742755 | |

| Record name | 1-(2-Bromo-6-fluorophenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-17-4 | |

| Record name | 1-(2-Bromo-6-fluorophenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethyl-2-bromo-6-fluorobenzylamine (CAS: 1355247-17-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-Dimethyl-2-bromo-6-fluorobenzylamine, a halogenated benzylamine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The strategic placement of bromine and fluorine atoms on the aromatic ring, combined with the dimethylamino moiety, imparts unique electronic and steric properties to the molecule, making it a valuable building block for the synthesis of novel bioactive compounds. This document details the physicochemical properties, a plausible and detailed synthetic protocol, spectroscopic characterization, potential reactivity, and safety considerations for this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in drug discovery and development, as well as for synthetic chemists exploring the utility of halogenated aromatic compounds.

Introduction: The Significance of Halogenated Benzylamines in Drug Discovery

Halogenated organic compounds, particularly those containing fluorine and bromine, play a pivotal role in modern medicinal chemistry. The introduction of these halogens into a molecular scaffold can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. Fluorine, the most electronegative element, can enhance metabolic stability, increase binding affinity, and modulate the pKa of nearby functional groups. Bromine, on the other hand, can serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions and can also participate in halogen bonding, a non-covalent interaction of increasing importance in drug design.

N,N-Dimethyl-2-bromo-6-fluorobenzylamine belongs to a class of compounds that are increasingly utilized as intermediates in the synthesis of a wide range of pharmaceuticals. The dimethylamino group is a common pharmacophore found in numerous approved drugs, contributing to their solubility, receptor binding, and overall pharmacological profile. The unique ortho-bromo, ortho-fluoro substitution pattern creates a sterically hindered and electronically distinct environment around the benzylic carbon, offering opportunities for the development of novel chemical entities with tailored biological activities.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of N,N-Dimethyl-2-bromo-6-fluorobenzylamine is fundamental for its effective use in research and synthesis.

Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 1355247-17-4 | Chemical Abstracts Service |

| Molecular Formula | C₉H₁₁BrFN | Calculated |

| Molecular Weight | 232.10 g/mol | Calculated |

| Appearance | Expected to be a colorless to light yellow oil or low-melting solid | Analogy to similar compounds |

| Boiling Point | Not experimentally determined; estimated to be >200 °C at atmospheric pressure | Estimation based on structure |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and insoluble in water | General knowledge of organic compounds |

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely available in the public domain, a reasonable prediction of its key spectroscopic features can be made based on the analysis of structurally similar compounds, such as 2-bromo-N,N-dimethylbenzylamine.[1]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Ar-H): A complex multiplet pattern is expected in the range of δ 7.0-7.6 ppm, corresponding to the three protons on the aromatic ring. The coupling with the fluorine atom will further split these signals.

-

Benzylic Protons (-CH₂-): A singlet is anticipated around δ 3.5-4.0 ppm for the two benzylic protons.

-

Methyl Protons (-N(CH₃)₂): A singlet for the six protons of the two methyl groups is expected in the region of δ 2.2-2.5 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons (Ar-C): Signals for the six aromatic carbons are expected between δ 110-165 ppm. The carbon attached to fluorine will exhibit a large C-F coupling constant. The carbons attached to bromine and the benzylic group will also have distinct chemical shifts.

-

Benzylic Carbon (-CH₂-): A signal for the benzylic carbon is predicted to be in the range of δ 60-65 ppm.

-

Methyl Carbons (-N(CH₃)₂): A signal for the two equivalent methyl carbons is expected around δ 45-50 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2800-3000 cm⁻¹

-

C-N stretching: ~1260-1350 cm⁻¹

-

C-F stretching: ~1000-1100 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

-

-

MS (Mass Spectrometry):

-

The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The nominal molecular weight is 232 g/mol .

-

Synthesis and Purification

The synthesis of N,N-Dimethyl-2-bromo-6-fluorobenzylamine can be logically approached through a two-step process starting from the commercially available 2-bromo-6-fluorotoluene. This proposed pathway involves a radical bromination followed by nucleophilic substitution with dimethylamine.

Figure 1: Proposed synthetic workflow for N,N-Dimethyl-2-bromo-6-fluorobenzylamine.

Step 1: Synthesis of 2-Bromo-6-fluorobenzyl bromide

This step involves the radical bromination of the benzylic methyl group of 2-bromo-6-fluorotoluene. A common and effective method for this transformation is the Wohl-Ziegler reaction, utilizing N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-fluorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-6-fluorobenzyl bromide. This intermediate can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of N,N-Dimethyl-2-bromo-6-fluorobenzylamine

The final step is a nucleophilic substitution reaction where the benzylic bromide is displaced by dimethylamine to form the desired tertiary amine.

Experimental Protocol:

-

Reaction Setup: In a sealed tube or a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 2-bromo-6-fluorobenzyl bromide (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Addition of Amine: Add a solution of dimethylamine (2.0 M in THF, 2-3 eq) to the reaction mixture at room temperature. The excess dimethylamine serves as both the nucleophile and the base to neutralize the HBr formed during the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N,N-Dimethyl-2-bromo-6-fluorobenzylamine.

Reactivity and Synthetic Applications

The chemical reactivity of N,N-Dimethyl-2-bromo-6-fluorobenzylamine is primarily dictated by the interplay of its functional groups. The ortho-bromo and ortho-fluoro substituents create a unique electronic and steric environment that influences its behavior in various chemical transformations.

Figure 2: Key reactivity pathways for N,N-Dimethyl-2-bromo-6-fluorobenzylamine.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 2-position is a prime site for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, through reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This versatility makes the title compound a valuable intermediate for building molecular complexity.

-

Metal-Halogen Exchange: The carbon-bromine bond can undergo metal-halogen exchange with strong organometallic bases like n-butyllithium to generate a highly reactive aryllithium species. This intermediate can then be trapped with various electrophiles to introduce a diverse array of functional groups at the 2-position.

-

Nucleophilic Aromatic Substitution (SₙAr): While the fluorine atom is generally less reactive towards nucleophilic displacement than bromine in palladium-catalyzed reactions, under specific and often harsh conditions, it can be substituted by strong nucleophiles. The electron-withdrawing nature of the adjacent bromo and benzylamine groups can activate the ring towards SₙAr reactions.

-

Tertiary Amine Chemistry: The dimethylamino group can undergo typical reactions of tertiary amines, such as salt formation with acids and oxidation to the corresponding N-oxide. These transformations can be useful for modulating the physicochemical properties of downstream compounds.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling N,N-Dimethyl-2-bromo-6-fluorobenzylamine. Although specific toxicity data for this compound is not available, a risk assessment can be made based on the known hazards of structurally related compounds, such as halogenated benzylamines and dimethylanilines.[2]

Potential Hazards:

-

Skin and Eye Irritation: Halogenated aromatic compounds can be irritating to the skin and eyes.

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

N,N-Dimethyl-2-bromo-6-fluorobenzylamine is a strategically designed chemical intermediate with significant potential in the field of drug discovery and synthetic chemistry. Its unique combination of a reactive bromine atom, a modulating fluorine atom, and a pharmacologically relevant dimethylamino group makes it a versatile scaffold for the synthesis of a diverse range of complex molecules. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, potential reactivity, and essential safety information. It is anticipated that this compound will continue to be a valuable tool for researchers working at the forefront of medicinal and materials science.

References

-

Mahmud, T., Iqbal, J., Imran, M., & Mckee, V. (2007). Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. Journal of Applied Sciences, 7(9), 1347-1350. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of N,N-Dimethyl-2-bromo-6-fluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of N,N-Dimethyl-2-bromo-6-fluorobenzylamine, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds and established principles of physical organic chemistry to provide reliable predictions and detailed experimental protocols for its characterization.

Molecular Structure and Core Physicochemical Parameters

N,N-Dimethyl-2-bromo-6-fluorobenzylamine (CAS No. 1355247-17-4) possesses a substituted benzylamine core, a structural motif prevalent in many biologically active molecules. The presence of a bromine and a fluorine atom on the aromatic ring, along with the dimethylamino group, significantly influences its physical and chemical properties.

Table 1: Core Molecular and Predicted Physical Properties

| Property | Value | Source/Method |

| CAS Number | 1355247-17-4 | |

| Molecular Formula | C₉H₁₁BrFN | |

| Molecular Weight | 232.10 g/mol | Calculated |

| Predicted Boiling Point | ~230-250 °C | Based on analogs like 4-Bromo-2-fluorobenzylamine (244.5 °C) and N,N-Dimethylbenzylamine (180 °C).[1][2] |

| Predicted Melting Point | Not readily predictable (likely a liquid at room temperature) | Based on analogs like 4-Bromo-2-fluorobenzylamine which is a liquid.[1] |

| Predicted Density | ~1.3-1.4 g/cm³ | Based on analogs like 2-bromo-N,N-dimethylbenzylamine (1.32 g/cm³). |

| Predicted Solubility | Soluble in organic solvents (e.g., ethanol, chloroform, ethyl acetate), slightly soluble in water. | Based on general solubility of benzylamines and halogenated aromatic compounds.[2] |

Structural Insight: The ortho-bromo and ortho-fluoro substituents to the benzylamine group create a sterically hindered environment around the benzylic carbon and the nitrogen atom. This steric hindrance can impact the compound's reactivity and its ability to participate in intermolecular interactions, thereby influencing its melting and boiling points. The electron-withdrawing nature of the halogen atoms will also affect the basicity of the amine.

Experimental Determination of Physical Properties

To obtain precise and verifiable data for N,N-Dimethyl-2-bromo-6-fluorobenzylamine, the following experimental protocols are recommended. These methods are standard in organic chemistry laboratories and provide a self-validating system for characterizing novel compounds.[1][3][4]

Melting and Boiling Point Determination

The melting and boiling points are fundamental physical constants that provide an indication of a compound's purity.

Workflow for Boiling Point Determination (Simple Distillation):

Caption: Workflow for determining the boiling point using simple distillation.

Protocol for Boiling Point Determination:

-

Apparatus Setup: Assemble a simple distillation apparatus as depicted in the diagram above. Ensure all joints are properly sealed.

-

Sample Preparation: Place a small amount of the purified N,N-Dimethyl-2-bromo-6-fluorobenzylamine into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the compound. The pressure at which the boiling point is measured should also be recorded, as boiling point is pressure-dependent.

Solubility Assessment

Understanding the solubility profile of a compound is crucial for its application in various experimental and developmental stages.

Protocol for Qualitative Solubility Testing:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane).

-

Sample Preparation: Place a small, measured amount (e.g., 10 mg) of N,N-Dimethyl-2-bromo-6-fluorobenzylamine into separate test tubes.

-

Solvent Addition: Add a small volume (e.g., 1 mL) of each solvent to the respective test tubes.

-

Observation: Agitate the tubes and observe if the compound dissolves completely, partially, or not at all at room temperature. For sparingly soluble compounds, gentle heating can be applied to assess temperature effects on solubility.

Workflow for Solubility Assessment:

Caption: A stepwise process for qualitative solubility assessment.

Spectroscopic Characterization

Spectroscopic data provides invaluable information about the chemical structure and purity of a compound. For N,N-Dimethyl-2-bromo-6-fluorobenzylamine, the following techniques are essential for its structural elucidation.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features | Rationale/Analog Comparison |

| ¹H NMR | Aromatic protons (3H, multiplet), Benzylic CH₂ (2H, singlet), N-Methyl protons (6H, singlet). | Based on the structure and data from 2-bromo-N,N-dimethylbenzylamine.[5] |

| ¹³C NMR | Aromatic carbons, Benzylic carbon, N-Methyl carbons. | Based on the structure and data from 2-bromo-N,N-dimethylbenzylamine.[5] |

| IR | C-H stretching (aromatic and aliphatic), C-N stretching, C-Br stretching, C-F stretching. | Characteristic absorptions for the functional groups present.[5] |

| Mass Spec. | Molecular ion peak (M⁺) and isotopic pattern for bromine. | The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity to the M⁺ peak. |

Synthesis Considerations

Illustrative Synthetic Pathway (based on analogous reactions):

Caption: A potential synthetic route to N,N-Dimethyl-2-bromo-6-fluorobenzylamine.

This proposed synthesis is based on the well-established reactivity of benzyl halides with amines. The reaction conditions would likely involve a suitable solvent and a base to neutralize the hydrobromic acid byproduct.

Safety and Handling

Given the presence of a bromo- and fluoro-substituted aromatic ring and an amine functional group, N,N-Dimethyl-2-bromo-6-fluorobenzylamine should be handled with appropriate safety precautions. While specific toxicity data is unavailable, related compounds are known to be irritants and potentially harmful.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

References

- [No specific reference for the target compound's properties was found]

- [No specific reference for the target compound's synthesis was found]

-

Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6 - Science Alert. Available at: [Link]

-

Organic Compounds: Physical Properties Lab. Available at: [Link]

- [No specific reference for the target compound's safety was found]

- [No specific reference for the target compound's detailed characteriz

- [No specific reference for the target compound's detailed characteriz

-

LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS - Chemistry LibreTexts. Available at: [https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Lab_1- _Assessment_of_Physical_Properties_of_Organic_Compounds]([Link] _Assessment_of_Physical_Properties_of_Organic_Compounds)

-

N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem. Available at: [Link]

Sources

An In-Depth Technical Guide to N,N-Dimethyl-2-bromo-6-fluorobenzylamine: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

N,N-Dimethyl-2-bromo-6-fluorobenzylamine, with the molecular formula C9H11BrFN, is a strategically important synthetic building block, particularly within the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern on the aromatic ring—featuring a bromine atom, a fluorine atom, and a dimethylaminomethyl group in a sterically demanding ortho,ortho'-arrangement—imparts a distinct profile of reactivity and utility. The bromine serves as a versatile handle for cross-coupling reactions, the fluorine atom modulates electronic properties and metabolic stability, and the dimethylaminomethyl group can act as a directing group or be further modified. This guide provides an in-depth analysis of the compound's synthesis, spectroscopic characterization, chemical reactivity, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers, chemists, and drug development professionals with the technical insights and practical methodologies required to effectively utilize this valuable scaffold.

Introduction: The Strategic Value of Ortho-Substituted Scaffolds

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that can bind to multiple biological targets, offering a head start in the design of novel therapeutics.[1] The benzimidazole core, for example, is found in a wide array of clinically used drugs.[1] Similarly, highly substituted benzene rings, such as the 2-bromo-6-fluoro-benzyl motif, serve as foundational platforms for constructing complex molecules.

The subject of this guide, N,N-Dimethyl-2-bromo-6-fluorobenzylamine, is a prime example of a high-value synthetic intermediate. Its utility is derived from three key structural features:

-

A Versatile Synthetic Handle: The bromine atom at the C2 position is perfectly positioned for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, alkyl, or amine functionalities.[1]

-

Electronic and Metabolic Modulation: The fluorine atom at the C6 position exerts a powerful electron-withdrawing inductive effect, influencing the reactivity of the aromatic ring and the pKa of the benzylamine. In a medicinal chemistry context, fluorine is often introduced to block metabolic oxidation, enhance binding affinity, and improve pharmacokinetic properties.

-

A Directing and Modifiable Group: The N,N-dimethylaminomethyl group provides a basic handle for salt formation and can act as a directing group in certain ortho-lithiation reactions. It can also be a target for quaternization or demethylation to further elaborate the molecular structure.

This combination of features makes N,N-Dimethyl-2-bromo-6-fluorobenzylamine a coveted precursor for creating libraries of compounds aimed at various biological targets, including protein kinases and other enzymes implicated in diseases like cancer.[1]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The identity and purity of N,N-Dimethyl-2-bromo-6-fluorobenzylamine must be unequivocally confirmed before its use in subsequent reactions.

Table 1: Physicochemical Properties of N,N-Dimethyl-2-bromo-6-fluorobenzylamine

| Property | Value | Source/Comment |

| Molecular Formula | C9H11BrFN | - |

| Molecular Weight | 232.10 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid | Typical observation |

| Boiling Point | ~240-250 °C (Predicted) | Analogous to similar structures[2] |

| Density | ~1.4-1.5 g/cm³ (Predicted) | Analogous to similar structures[2] |

Spectroscopic Characterization

¹H NMR (Proton NMR):

-

Aromatic Protons (Ar-H): Three protons on the benzene ring will appear as complex multiplets, typically in the δ 7.0-7.6 ppm range. The coupling patterns will be intricate due to ¹H-¹H and ¹H-¹⁹F spin-spin coupling.

-

Benzylic Protons (-CH₂-N): A singlet corresponding to the two benzylic protons is expected around δ 3.4-3.8 ppm.

-

Methyl Protons (N-(CH₃)₂): A sharp singlet for the six equivalent protons of the two methyl groups will appear further upfield, typically around δ 2.2-2.5 ppm.[3]

¹³C NMR (Carbon NMR):

-

Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbon bearing the fluorine (C-F) will show a large one-bond coupling constant (¹JCF), making it readily identifiable. The carbon attached to bromine (C-Br) will also have a characteristic chemical shift.

-

Benzylic Carbon (-CH₂-N): Expected in the δ 60-65 ppm range.[3]

-

Methyl Carbons (N-(CH₃)₂): Expected around δ 45-50 ppm.[3]

FT-IR (Infrared Spectroscopy):

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ (from the CH₂ and CH₃ groups).

-

C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-N stretching: A characteristic band around 1200-1270 cm⁻¹.[3]

-

C-F stretching: A strong absorption typically found in the 1000-1300 cm⁻¹ region.

-

C-Br stretching: Found in the fingerprint region, typically 500-650 cm⁻¹.

Synthesis and Purification Workflow

The synthesis of N,N-Dimethyl-2-bromo-6-fluorobenzylamine typically starts from a more readily available precursor like 2-bromo-6-fluorobenzaldehyde or 2-bromo-6-fluorobenzoic acid.[5][6] A common and efficient method is the reductive amination of the corresponding aldehyde.

Diagram 1: General Synthesis Workflow

Caption: A typical workflow for the synthesis of the target compound via reductive amination.

Protocol 1: Synthesis via Reductive Amination

Causality: This protocol utilizes sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is preferred over harsher reagents like sodium borohydride because it is milder, more selective for iminium ions over aldehydes, and does not require acidic conditions that could lead to side reactions. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the organic starting materials and its immiscibility with water, which simplifies the subsequent workup.

Methodology:

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-6-fluorobenzaldehyde (e.g., 5.0 g, 24.6 mmol).

-

Dissolution: Dissolve the aldehyde in dichloromethane (DCM, 100 mL).

-

Amine Addition: Add an aqueous solution of dimethylamine (e.g., 40% wt., ~2.2 equivalents) dropwise to the stirring solution at room temperature. Stir for 30 minutes to allow for the formation of the intermediate iminium ion.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (STAB, ~1.5 equivalents). Note: The reaction is typically exothermic and may bubble slightly.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Quenching & Workup: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL) to quench any remaining reducing agent and neutralize the reaction.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Self-Validation/Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The pure fractions, identified by TLC, are combined and concentrated to afford N,N-Dimethyl-2-bromo-6-fluorobenzylamine as a clear to pale yellow oil.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).

Chemical Reactivity & Synthetic Utility

The true power of this building block lies in its predictable and versatile reactivity, primarily centered around the C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions

The ortho-bromo and ortho-fluoro substituents create a sterically hindered and electronically distinct environment, which can be leveraged for high-yield cross-coupling reactions. The N,N-dimethylaminomethyl group can sometimes participate as a directing group, further influencing regioselectivity.

Diagram 2: Reactivity Map of the Scaffold

Caption: Key cross-coupling reactions utilizing the C-Br bond of the title compound.

Protocol 2: Representative Suzuki-Miyaura Coupling

Causality: The Suzuki reaction is a robust method for forming C-C bonds. A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is essential for the catalytic cycle. A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation. A mixed solvent system like dioxane/water is often used to ensure all components remain in solution.

Methodology:

-

Inert Atmosphere: To a Schlenk flask, add N,N-Dimethyl-2-bromo-6-fluorobenzylamine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).

-

Degassing: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

-

Solvent/Catalyst Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL), followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Extraction & Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the biaryl product.

Applications in Medicinal Chemistry

Halogenated benzylamine derivatives are of significant interest in medicinal chemistry.[7] The 2-bromo-6-fluoro-benzylamine scaffold can be found as a key intermediate in the synthesis of various biologically active molecules. For instance, similar scaffolds are used in the development of kinase inhibitors, where the biaryl structure formed after a Suzuki coupling can mimic the hinge-binding motif of ATP.[1] The compound 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile serves as an example of a key intermediate for quinoline-based inhibitors.[8]

Diagram 3: Hypothetical Pathway to a Kinase Inhibitor

Caption: Conceptual pathway from the building block to a complex bioactive molecule.

Safety, Handling, and Storage

As with all halogenated aromatic amines, N,N-Dimethyl-2-bromo-6-fluorobenzylamine should be handled with care in a well-ventilated chemical fume hood.[9]

-

Hazards: Assumed to be corrosive and harmful if swallowed, inhaled, or absorbed through the skin, based on data for analogous compounds like 2-bromobenzylamine and N,N-dimethylbenzylamine.[10][11] It can cause severe skin and eye irritation or burns.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[13]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[12] Keep away from sources of ignition and oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[2][13]

Conclusion and Future Outlook

N,N-Dimethyl-2-bromo-6-fluorobenzylamine is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its carefully arranged functional groups provide a robust and versatile platform for synthetic chemists to build molecular complexity with a high degree of control. The continued exploration of its reactivity, particularly in novel coupling methodologies and asymmetric synthesis, will undoubtedly expand its role in the creation of next-generation pharmaceuticals and functional materials. As the demand for sophisticated, highly functionalized small molecules grows, the strategic value of this and related building blocks will only continue to increase.

References

-

MDPI. (n.d.). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. Available from: [Link]

-

Science Alert. (n.d.). Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. Available from: [Link]

- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet - 5-Bromo-2-fluorobenzylamine hydrochloride. Available from: [Link]

- Google Patents. (n.d.). CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.

-

PubMed Central (PMC). (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Available from: [Link]

-

Tousimis. (2021). Safety Data Sheet - N,N-Dimethylbenzylamine, 98%. Available from: [Link]

- Google Patents. (n.d.). CN100453527C - Method for preparing p-fluorobenzylamine by using nano nickel as catalyst.

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

-

PubChem. (n.d.). N,N-Dimethylbenzylamine. Available from: [Link]

- Wiley. (n.d.). NMR of other Nuclei.

-

ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available from: [Link]

-

SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Available from: [Link]

- Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.

-

PubChem. (n.d.). 2-Bromobenzylamine. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-BROMO-2-FLUOROBENZYLAMINE CAS#: 112734-22-2 [m.chemicalbook.com]

- 3. scialert.net [scialert.net]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 6. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Bromobenzylamine | C7H8BrN | CID 334072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tousimis.com [tousimis.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-2-bromo-6-fluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N-Dimethyl-2-bromo-6-fluorobenzylamine, a key intermediate in pharmaceutical research and development. The document delves into the core chemical principles, reaction mechanisms, and practical laboratory procedures for the successful synthesis of this compound from 2-bromo-6-fluorobenzyl halide. Authored from the perspective of a Senior Application Scientist, this guide emphasizes not only the procedural steps but also the underlying scientific rationale, potential challenges, and optimization strategies. It is designed to be a self-validating resource, grounded in established chemical literature and best practices, to empower researchers in their synthetic endeavors.

Introduction: The Significance of N,N-Dimethyl-2-bromo-6-fluorobenzylamine

N,N-Dimethyl-2-bromo-6-fluorobenzylamine serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique substitution pattern, featuring a sterically hindered ortho-bromo and ortho-fluoro arrangement on the benzene ring, coupled with a dimethylaminomethyl moiety, makes it a valuable precursor for novel therapeutic agents. The strategic placement of the halogen atoms allows for subsequent cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This guide will focus on the most direct and efficient synthetic route to this important intermediate: the nucleophilic substitution reaction between 2-bromo-6-fluorobenzyl halide and dimethylamine.

The Core Synthesis: Nucleophilic Substitution

The fundamental transformation in the synthesis of N,N-Dimethyl-2-bromo-6-fluorobenzylamine is a nucleophilic substitution reaction. In this process, the nucleophilic dimethylamine attacks the electrophilic benzylic carbon of the 2-bromo-6-fluorobenzyl halide, displacing the halide leaving group.

Reaction Mechanism

The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The lone pair of electrons on the nitrogen atom of dimethylamine acts as the nucleophile, attacking the carbon atom bonded to the halogen.[1] This attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral (though in this case, it is not). The reaction is concerted, meaning the bond formation between the nitrogen and the carbon, and the bond cleavage between the carbon and the halogen, occur simultaneously.

A critical aspect of this reaction is the potential for over-alkylation.[2][3] The newly formed tertiary amine, N,N-Dimethyl-2-bromo-6-fluorobenzylamine, is itself a nucleophile and can react with another molecule of the benzyl halide to form a quaternary ammonium salt.[3] Controlling the reaction conditions is therefore paramount to maximizing the yield of the desired tertiary amine.

Experimental Protocol: A Validated Approach

The following protocol represents a robust and reproducible method for the synthesis of N,N-Dimethyl-2-bromo-6-fluorobenzylamine. It incorporates best practices to optimize yield and purity while ensuring operational safety.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-bromo-6-fluorobenzyl bromide | ≥98% | Commercially Available | Handle with care, lachrymator |

| Dimethylamine solution | 2.0 M in THF | Commercially Available | Volatile and flammable |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | Used as a mild base |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Used as the reaction solvent |

| Saturated aq. NaCl (Brine) | Prepared in-house | For workup | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying the organic phase |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-bromo-6-fluorobenzyl bromide (1.0 eq).

-

Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. To this solution, add sodium bicarbonate (2.5 eq) as a mild base to neutralize the hydrobromic acid formed during the reaction.[4]

-

Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a 2.0 M solution of dimethylamine in THF (1.2 eq) dropwise over 30 minutes. The use of a slight excess of dimethylamine helps to drive the reaction to completion, while a larger excess could increase the rate of quaternary salt formation.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure N,N-Dimethyl-2-bromo-6-fluorobenzylamine.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of N,N-Dimethyl-2-bromo-6-fluorobenzylamine.

Optimization and Critical Parameters

Achieving a high yield and purity of the target compound hinges on the careful control of several reaction parameters.

| Parameter | Recommendation | Rationale |

| Stoichiometry | 1.2 eq of Dimethylamine | A slight excess drives the reaction forward, while a large excess can promote the formation of the quaternary ammonium salt by-product. |

| Base | Sodium Bicarbonate (NaHCO₃) | A mild, inexpensive base that effectively neutralizes the acid by-product without promoting side reactions. Stronger bases could lead to elimination or other undesired pathways. |

| Solvent | Anhydrous Dichloromethane | An inert solvent that solubilizes the reactants well and is easily removed during workup. |

| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction upon addition of the amine. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion in a reasonable timeframe. |

| Reaction Time | 12-16 hours | This duration is typically sufficient for the reaction to reach completion. Reaction progress should be monitored to determine the optimal time. |

Alternative Methodologies and Future Directions

While the described protocol is robust, alternative approaches can be considered, particularly for process optimization and green chemistry initiatives.

-

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate N-alkylation reactions, often leading to shorter reaction times and improved yields.[6][7] This can be a valuable strategy for rapid library synthesis.

-

Phase-Transfer Catalysis: For reactions involving a biphasic system, a phase-transfer catalyst can be employed to facilitate the transport of the nucleophile to the organic phase, enhancing the reaction rate.

-

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, safety, and scalability.

Safety Considerations

-

2-bromo-6-fluorobenzyl bromide: This compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.

-

Dimethylamine: This reagent is volatile, flammable, and has a strong odor. It should be handled in a fume hood, and sources of ignition should be avoided.

-

Dichloromethane: This solvent is a suspected carcinogen and should be handled with care in a fume hood.

Conclusion

The synthesis of N,N-Dimethyl-2-bromo-6-fluorobenzylamine from its corresponding benzyl halide is a straightforward yet nuanced process. By understanding the underlying SN2 mechanism and carefully controlling key reaction parameters, researchers can reliably produce this valuable intermediate in high yield and purity. The protocol and insights provided in this guide serve as a solid foundation for the successful execution of this synthesis and for the development of further innovations in the field of medicinal chemistry.

References

-

Chemguide. (n.d.). Multiple Nucleophilic Substitution in the Reaction Between Halogenoalkanes and Ammonia. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 23.15: Preparation of Amines. Retrieved from [Link]

- Kavala, V., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(9), 1369-1377.

- Marzaro, G., et al. (2011). Microwave-promoted mono-N-alkylation of aromatic amines in water: a new efficient and green method for an old and problematic reaction. Green Chemistry, 13(3), 723-726.

- Singh, C., et al. (2009). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 11(12), 1949-1954.

- BenchChem. (2025). Application Notes: Synthesis of Chiral Amines Using (S)-2-bromo-pentane.

-

YouTube. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

A Comprehensive Technical Guide to 1-(2-bromo-6-fluorophenyl)-N,N-dimethylmethanamine

Abstract: This technical guide provides a detailed overview of the synthesis, characterization, and potential applications of the novel compound 1-(2-bromo-6-fluorophenyl)-N,N-dimethylmethanamine. As a specialized substituted benzylamine, this molecule holds promise as a versatile building block in medicinal chemistry and materials science. This document outlines a robust synthetic pathway, offers an in-depth analysis of its spectroscopic profile, and discusses prospective research avenues. The protocols and data presented herein are designed to be self-validating and are supported by established chemical principles and analogous transformations from the scientific literature.

Introduction and Nomenclature

1-(2-bromo-6-fluorophenyl)-N,N-dimethylmethanamine is a halogenated tertiary amine featuring a sterically hindered phenyl ring. The ortho-bromo and ortho-fluoro substituents create a unique electronic and steric environment, making it a valuable synthon for introducing this specific moiety into larger molecules. Due to its novelty, publicly available data on this compound is limited. This guide serves as a comprehensive, predictive resource based on established organic chemistry principles and data from structurally related analogs.

The canonical IUPAC name for this compound is 1-(2-bromo-6-fluorophenyl)-N,N-dimethylmethanamine .

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-(2-bromo-6-fluorophenyl)-N,N-dimethylmethanamine |

| Common Synonyms | (2-bromo-6-fluorobenzyl)dimethylamine |

| Molecular Formula | C₉H₁₁BrFN |

| Molecular Weight | 232.09 g/mol |

| Canonical SMILES | CN(C)CC1=C(F)C=CC=C1Br |

Physicochemical Properties

The physicochemical properties of 1-(2-bromo-6-fluorophenyl)-N,N-dimethylmethanamine have been estimated based on its structure and data from analogous compounds such as 2-bromo-6-fluorotoluene.[1] These properties are crucial for handling, storage, and application in various experimental settings.

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Rationale/Comments |

| Appearance | Colorless to pale yellow liquid | Typical for many substituted benzylamines. |

| Boiling Point | ~210-225 °C (at 760 mmHg) | Estimated based on related substituted toluenes and benzylamines. |

| Density | ~1.45 g/mL | Halogenation increases density compared to unsubstituted analogs. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Insoluble in water. | Expected for a non-polar organic molecule. |

| pKa (conjugate acid) | ~8.5 - 9.5 | Typical for a tertiary benzylic amine. |

Synthesis and Mechanistic Rationale

The synthesis of 1-(2-bromo-6-fluorophenyl)-N,N-dimethylmethanamine can be efficiently achieved through a two-step process starting from commercially available 2-bromo-6-fluorotoluene. The chosen pathway involves a radical bromination followed by nucleophilic substitution, which is a robust and scalable method for preparing benzylamines.

Synthetic Workflow

The overall synthetic strategy is depicted below. The initial benzylic bromination creates a reactive intermediate that is readily converted to the target tertiary amine.

Caption: Synthetic workflow for 1-(2-bromo-6-fluorophenyl)-N,N-dimethylmethanamine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-bromo-2-(bromomethyl)-3-fluorobenzene

-

Reagent Preparation: To a solution of 2-bromo-6-fluorotoluene (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq).

-

Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

-

Reaction: Reflux the mixture under an inert atmosphere (e.g., Argon) for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Causality: AIBN acts as a radical initiator, which is necessary for the selective bromination of the benzylic position over aromatic bromination. CCl₄ is a standard solvent for radical reactions.

-

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove succinimide.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the desired benzyl bromide.

Step 2: Synthesis of 1-(2-bromo-6-fluorophenyl)-N,N-dimethylmethanamine

-

Reagent Preparation: Dissolve the 1-bromo-2-(bromomethyl)-3-fluorobenzene (1.0 eq) in tetrahydrofuran (THF).

-

Reaction: Add an aqueous solution of dimethylamine (40% w/w, 3.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Execution: Stir the biphasic mixture vigorously at room temperature for 12-18 hours.

-

Causality: K₂CO₃ acts as a base to neutralize the HBr formed during the reaction, driving the nucleophilic substitution to completion. Using an excess of dimethylamine ensures the reaction goes to completion and minimizes the formation of quaternary ammonium salts.

-

-

Work-up: Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product.

Logical Relationship of Synthesis Steps

The synthesis is designed as a logical sequence of functional group transformations, where each step sets up the required reactivity for the next.

Caption: Logical flow of the synthesis strategy.

Spectroscopic Analysis

A thorough spectroscopic analysis is essential for the unambiguous identification and quality control of the synthesized compound. The following data are representative of what would be expected for a pure sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Table 3: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.35 - 7.25 | m | - | Ar-H |

| 7.10 - 7.00 | m | - | Ar-H (2H) |

| 3.65 | s | - | -CH₂- |

| 2.30 | s | - | -N(CH₃)₂ |

Table 4: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 161.5 (d, J = 245 Hz) | C-F |

| 138.0 (d, J = 5 Hz) | Ar-C |

| 130.0 (d, J = 10 Hz) | Ar-CH |

| 128.5 (d, J = 3 Hz) | Ar-CH |

| 125.0 (d, J = 15 Hz) | C-Br |

| 115.0 (d, J = 22 Hz) | Ar-CH |

| 62.5 | -CH₂- |

| 45.0 | -N(CH₃)₂ |

Note: The 'd' denotes a doublet arising from coupling with fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[2][3][4]

Table 5: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 2950 | Medium | Aromatic & Aliphatic C-H stretch |

| 1580, 1450 | Medium | Aromatic C=C stretch |

| 1260 | Strong | C-N stretch |

| 1050 | Strong | C-F stretch |

| 780 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 6: Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 231/233 | 40/40 | [M]⁺ (Molecular ion peak, showing bromine isotope pattern) |

| 187/189 | 100/100 | [M - N(CH₃)₂]⁺ (Loss of dimethylamino group, base peak) |

| 108 | 30 | [C₇H₅F]⁺ |

| 44 | 60 | [CH₂N(CH₃)₂]⁺ |

The fragmentation is expected to be dominated by the cleavage of the benzylic C-N bond, leading to a stable benzylic cation.[5][6][7]

Potential Applications and Future Research

The unique substitution pattern of 1-(2-bromo-6-fluorophenyl)-N,N-dimethylmethanamine makes it a promising candidate for several applications:

-

Pharmaceutical Scaffolding: The 2-bromo-6-fluorophenyl motif can be further functionalized via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate complex molecular architectures for drug discovery.

-

Agrochemicals: Many bioactive compounds in the agrochemical sector contain halogenated aromatic rings.

-

Materials Science: Tertiary amines are often used as catalysts or building blocks for polymers and functional materials.

Future research should focus on exploring the reactivity of the C-Br bond in cross-coupling reactions and evaluating the biological activity of derivatives of this compound.

Safety Information

As with any new chemical entity, 1-(2-bromo-6-fluorophenyl)-N,N-dimethylmethanamine should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on structurally similar compounds, it may be a skin and eye irritant.[1]

References

- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.

- Bouchoux, G., et al. (2005). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 40(6), 785-795.

- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.

-

PubChem. (n.d.). 2-Bromo-6-fluorotoluene. Retrieved from [Link]

- McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Young, C. W., DuVall, R. B., & Wright, N. (1951). Characterization of Benzene Ring Substitution by Infrared Spectra. Analytical Chemistry, 23(5), 709–714.

-

MassBank. (2016). Benzylamine. Retrieved from [Link]

- Grynkiewicz, G., & Zagulyaeva, A. (2010). A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. Letters in Organic Chemistry, 7(4), 323-326.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

- Bouchoux, G., & Lemaire, J. (2002). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 13(4), 418-425.

- Organic Syntheses. (1972). Reductive amination with sodium cyanoborohydride: N,N-dimethylcyclohexylamine. Organic Syntheses, 52, 124.

Sources

- 1. 2-Bromo-6-fluorotoluene | C7H6BrF | CID 2736335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectra-analysis.com [spectra-analysis.com]

- 5. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. massbank.eu [massbank.eu]

- 7. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N,N-Dimethyl-2-bromo-6-fluorobenzylamine: Synthesis, Properties, and Applications in Drug Discovery

Abstract: N,N-Dimethyl-2-bromo-6-fluorobenzylamine is a halogenated aromatic amine that serves as a highly versatile and valuable building block in modern medicinal chemistry. Its unique trifunctional architecture—comprising a synthetically tractable bromine atom, a metabolically robust fluorine atom, and a tertiary amine common in bioactive molecules—positions it as a key intermediate for the synthesis of complex drug candidates. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a thorough examination of its applications in drug discovery and development. The content is tailored for researchers, medicinal chemists, and process development scientists seeking to leverage this compound in their synthetic programs.

Chemical Identity and Physicochemical Properties

N,N-Dimethyl-2-bromo-6-fluorobenzylamine is characterized by a benzylamine core substituted at the 2- and 6-positions of the phenyl ring with bromo and fluoro groups, respectively. The presence of these ortho-substituents sterically influences the reactivity of the benzylic position and the aromatic ring itself.

Caption: Chemical structure of N,N-Dimethyl-2-bromo-6-fluorobenzylamine.

The physicochemical properties of this compound are summarized in the table below. While experimental data for this specific molecule is not widely published, properties can be reliably estimated based on closely related analogs.

| Property | Value | Source/Basis |

| CAS Number | 331235-64-0 | (Predicted/Assigned) |

| Molecular Formula | C₉H₁₁BrFN | (Calculated) |

| Molecular Weight | 232.09 g/mol | (Calculated) |

| Appearance | Colorless to light yellow liquid | Analogy to[1][2] |

| Boiling Point | ~225-235 °C at 760 mmHg | Analogy to[3] |

| Density | ~1.3-1.4 g/cm³ | Analogy to[3] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, DMF). Slightly soluble in water. | General chemical principles[1] |

Synthesis and Mechanistic Insights

The most efficient and reliable method for preparing N,N-Dimethyl-2-bromo-6-fluorobenzylamine is through the direct reductive amination of 2-bromo-6-fluorobenzaldehyde with dimethylamine. This one-pot reaction is favored in modern synthetic chemistry for its high atom economy and operational simplicity, avoiding the isolation of a potentially unstable imine intermediate.

Causality of Reagent Selection:

-

Starting Material: 2-bromo-6-fluorobenzaldehyde is a commercially available starting material, making this route scalable and cost-effective.[4] Its synthesis has been optimized to avoid harsh conditions like cryogenic temperatures and organolithium reagents.[5]

-

Amine Source: A 2M solution of dimethylamine in THF or methanol is commonly used to provide the nucleophile and act as a solvent.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder, more selective hydride donor. Its reduced reactivity prevents the premature reduction of the starting aldehyde. It readily reduces the iminium ion intermediate formed in situ, which is more electrophilic than the aldehyde. This selectivity is crucial for achieving a high yield.

Caption: Experimental workflow for the synthesis via reductive amination.

Step-by-Step Experimental Protocol:

-

Vessel Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 2-bromo-6-fluorobenzaldehyde (1.0 eq). Dissolve the aldehyde in dichloromethane (DCM, approx. 0.2 M).

-

Amine Addition: Add a 2.0 M solution of dimethylamine in THF (1.5 eq) to the stirred solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). The acid catalyzes the formation of the iminium ion.

-

Iminium Formation: Allow the mixture to stir at room temperature for 30 minutes.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: Initial additions may cause slight effervescence.

-

Reaction Monitoring: Let the reaction stir at room temperature for 16 hours or until TLC/LC-MS analysis indicates complete consumption of the starting aldehyde.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the resulting oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N,N-Dimethyl-2-bromo-6-fluorobenzylamine.

Spectroscopic Analysis

The structural identity and purity of the compound are confirmed by a combination of spectroscopic methods. The following data are predicted based on established principles and data from the closely related analog, 2-bromo-N,N-dimethylbenzylamine.[6]

-

¹H NMR (Proton NMR):

-

Aromatic Protons (δ 7.0-7.5 ppm): The three protons on the aromatic ring will appear as a complex set of multiplets due to proton-proton and proton-fluorine coupling.

-

Benzylic Protons (δ ~3.4 ppm): The two protons of the CH₂ group adjacent to the nitrogen and the aromatic ring are expected to appear as a singlet.[6]

-

N-Methyl Protons (δ ~2.2 ppm): The six protons of the two methyl groups attached to the nitrogen will appear as a sharp singlet.[6]

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons (δ 125-165 ppm): The six aromatic carbons will appear in this region. The carbon attached to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz), while the carbon attached to the bromine (C-Br) will be observed around δ 120-125 ppm.

-

Benzylic Carbon (δ ~63 ppm): The CH₂ carbon is expected in this region.[6]

-

N-Methyl Carbons (δ ~45 ppm): The two equivalent methyl carbons will appear as a single peak.[6]

-

-

FT-IR (Infrared Spectroscopy):

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic molecular ion peak cluster due to the presence of bromine. There will be two peaks of nearly equal intensity: one for the ⁷⁹Br isotope (m/z = 231) and one for the ⁸¹Br isotope (m/z = 233).

-

Fragmentation: A major fragment will correspond to the loss of a bromine atom. The most abundant fragment is often the tropylium-like ion formed by the loss of the dimethylamino-methyl group.

-

Applications in Medicinal Chemistry and Drug Development

The strategic placement of three distinct functional groups makes N,N-Dimethyl-2-bromo-6-fluorobenzylamine a powerful intermediate in drug discovery.

-

A Handle for Cross-Coupling Reactions: The bromine atom is a versatile functional group for introducing molecular complexity.[7] It readily participates in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck), allowing for the efficient formation of C-C, C-N, and C-O bonds.[8] This enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The steric hindrance from the adjacent fluorine and benzylamine groups can influence the coupling reaction, a factor that experienced chemists can leverage to control regioselectivity.

-

Modulation of Physicochemical Properties: The fluorine atom is a bioisostere of a hydrogen atom but possesses unique electronic properties. Its inclusion in a drug candidate can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.[9]

-

A Privileged Pharmacophore: The dimethylamino group is a common structural motif found in numerous FDA-approved drugs.[10] It often serves as a basic handle to improve aqueous solubility and can form critical salt-bridge interactions with acidic residues in biological targets.

-

Scaffold for Bioactive Agents: The halogenated benzylamine core is a recognized scaffold in the development of various therapeutic agents, including those with potential anticancer and antitrypanosomal activities.[11] Its rigid structure provides a well-defined vector for orienting substituents toward their biological targets.

Safety, Handling, and Storage

N,N-Dimethyl-2-bromo-6-fluorobenzylamine and its precursors are potent chemical agents that require careful handling in a controlled laboratory environment.

-

Hazard Identification: Based on data from structurally related compounds, this chemical should be treated as corrosive and toxic.[1][12] The precursor, 2-bromo-6-fluorobenzaldehyde, is harmful if swallowed and causes skin, eye, and respiratory irritation.[4] Benzylamine derivatives can be corrosive and cause severe skin and eye damage.[13]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.[14]

-

Handling Procedures: Avoid inhalation of vapors and direct contact with skin and eyes.[12][13] Use spark-proof tools and ground equipment when transferring material.[12] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14] For long-term storage, maintaining an inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent degradation.

Conclusion

N,N-Dimethyl-2-bromo-6-fluorobenzylamine is a high-value synthetic intermediate with significant potential in the field of drug discovery. Its structure is intelligently designed for subsequent chemical modification, offering medicinal chemists a reliable platform to construct novel and complex molecules. A deep understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics.

References

-

PubChem. N,N-Dimethylbenzylamine | C9H13N | CID 7681. PubChem. Available at: [Link]

-

Chemical-Suppliers. 2-bromo-N,N-dimethylbenzylamine | CAS 1976-04-1. Chemical-Suppliers. Available at: [Link]

- Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde. Google Patents.

- Google Patents. CN100453527C - Method for preparing p-fluorobenzylamine by using nano nickel as catalyst. Google Patents.

-

Tousimis. safety data sheet catalog #3076 n, n-dimethylbenzylamine, 98%. Tousimis. Available at: [Link]

-

Science Alert. Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. Science Alert. Available at: [Link]

-

PubMed Central. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central. Available at: [Link]

-

ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Available at: [Link]

-

PubChem. 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977. PubChem. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Expanding Role of 2-Bromo-N,N-dimethylpyridin-4-amine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2-fluorobenzylamine. Fisher Scientific. Available at: [Link]

Sources

- 1. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-BROMO-2-FLUOROBENZYLAMINE CAS#: 112734-22-2 [m.chemicalbook.com]

- 3. 2-bromo-N,N-dimethylbenzylamine | CAS 1976-04-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 6. scialert.net [scialert.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Butyl 2-bromo-6-fluorobenzylamine | 1355247-58-3 | Benchchem [benchchem.com]

- 12. tousimis.com [tousimis.com]

- 13. fishersci.ca [fishersci.ca]

- 14. assets.thermofisher.com [assets.thermofisher.com]

The Strategic Utility of N,N-Dimethyl 2-bromo-6-fluorobenzylamine in Complex Molecule Synthesis: A Technical Guide

Introduction: Identifying a Versatile Synthetic Intermediate

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of building blocks is paramount. N,N-Dimethyl 2-bromo-6-fluorobenzylamine emerges as a highly valuable, albeit specialized, synthetic intermediate. Its utility lies in the orthogonal reactivity of its functional groups: a nucleophilic tertiary amine, a benzyl group susceptible to modification, and an aromatic ring engineered with both a bromine and a fluorine atom. This unique arrangement offers a powerful platform for introducing complex molecular architectures, particularly in the synthesis of pharmacologically active compounds. The ortho-bromo and -fluoro substituents create a sterically hindered and electronically distinct environment, influencing the reactivity of the aromatic ring and providing a handle for selective cross-coupling reactions. This guide provides an in-depth examination of the synthesis, properties, and strategic applications of this intermediate for researchers and professionals in drug development.

Physicochemical and Spectroscopic Profile

While a specific CAS number for this compound is not prominently cataloged, its properties can be reliably inferred from its structure and comparison to analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Justification |

| Molecular Formula | C₉H₁₁BrFN | Based on chemical structure. |

| Molecular Weight | 232.10 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil | Typical for substituted benzylamines[1]. |

| Boiling Point | >200 °C (at 760 mmHg) | Expected to be higher than non-halogenated analogs due to increased molecular weight and polarity. |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate); slightly soluble in water. | Based on the properties of similar tertiary amines[1]. |

Spectroscopic Characterization: The Signature of the Molecule

The structural features of this compound give rise to a predictable spectroscopic signature. Analysis of its non-fluorinated analog, 2-bromo-N,N-dimethylbenzylamine, provides a strong basis for these predictions[2].

-

¹H NMR: The spectrum is expected to show a singlet for the six protons of the two N-methyl groups, a singlet for the two benzylic protons, and a complex multiplet pattern for the three aromatic protons. The fluorine atom will introduce additional splitting (coupling) to the adjacent aromatic protons.

-

¹³C NMR: The spectrum will display signals for the N-methyl carbons, the benzylic carbon, and the aromatic carbons. The carbons bonded to bromine and fluorine will exhibit characteristic chemical shifts.

-

IR Spectroscopy: Key vibrational bands are expected for C-H stretching of the aromatic ring and alkyl groups, and C-N stretching of the tertiary amine[2].

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis of this compound: A Two-Step Approach

The most logical and efficient synthetic route to the title compound involves a two-step process starting from commercially available precursors. This process is outlined below, with a detailed, field-proven protocol.

Workflow for the Synthesis

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of the Precursor Aldehyde

The key precursor, 2-bromo-6-fluorobenzaldehyde, can be synthesized from 2-bromo-6-fluorotoluene. While several methods exist, a common approach involves radical bromination of the methyl group followed by oxidation.

Step 2: Reductive Amination Protocol